Cas no 147003-46-1 (methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate)
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl (2-amino-4-phenyl-1,3-thiazol-5-yl)acetate
- MLS002920663
- (2-Amino-4-phenyl-thiazol-5-yl)-essigsaeure-methylester
- (2-amino-4-phenyl-thiazol-5-yl)-acetic acid
- NSC157421
- NCIStruc1_000780
- (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
- 2-amino-4-phenylthiazole-5-acetic acid methyl ester
- AC1Q5VN2
- 2-amino-4-phenylthiazole-5-acetic acid
- AC1L6GRV
- 5-thiazoleacetic acid, 2-amino-4-phenyl-
- (2-amino-4-phenyl-thiazol-5-yl)-acetic acid methyl ester
- (2-Amino-4-phenyl-thiazol-5-yl)essigsaeure
- (2-Amino-4-phenyl-thiazol-5-yl)-essigsaeure
- MLS002920663; (2-Amino-4-phenyl-thiazol-5-yl)-essigsaeure-methylester; (2-amino-4-phenyl-thiazol-5-yl)-acetic acid; NSC157421; NCIStruc1_000780; (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid; 2-amino-4-phenylthiazole-5-acetic acid methyl ester; AC1Q5VN2; 2-amino-4-phenylthiazole-5-acetic acid; AC1L6GRV; 5-thiazoleacetic acid, 2-amino-4-phenyl-; (2-amino-4-phenyl-thiazol-5-yl)-acetic acid methyl ester; (2-Amino-4-phenyl-thiazol-5-yl)ess
- METHYL 2-(2-AMINO-4-PHENYLTHIAZOL-5-YL)ACETATE
- SCHEMBL330441
- Methyl2-(2-amino-4-phenylthiazol-5-yl)acetate
- methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate
- CS-0251103
- Z802628260
- AKOS005254724
- G31464
- 147003-46-1
- UEALQOSQARFHSD-UHFFFAOYSA-N
- EN300-53565
- amino-4-phenylthiazole-5-acetic acid methyl ester
- Methyl-2-(2-amino-4-phenylthiazol-5-yl)acetate
-
- Inchi: 1S/C12H12N2O2S/c1-16-10(15)7-9-11(14-12(13)17-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14)
- InChI Key: UEALQOSQARFHSD-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C2C=CC=CC=2)=C1CC(=O)OC
Computed Properties
- Exact Mass: 248.06206
- Monoisotopic Mass: 248.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 93.4Ų
Experimental Properties
- PSA: 65.21
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M287865-25mg |
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate |
147003-46-1 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M287865-50mg |
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate |
147003-46-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M287865-250mg |
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate |
147003-46-1 | 250mg |
$ 250.00 | 2022-06-04 | ||
| Enamine | EN300-53565-0.05g |
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate |
147003-46-1 | 93% | 0.05g |
$37.0 | 2023-04-20 | |
| Enamine | EN300-53565-0.1g |
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate |
147003-46-1 | 93% | 0.1g |
$55.0 | 2023-04-20 | |
| Enamine | EN300-53565-0.25g |
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate |
147003-46-1 | 93% | 0.25g |
$79.0 | 2023-04-20 | |
| Enamine | EN300-53565-0.5g |
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate |
147003-46-1 | 93% | 0.5g |
$124.0 | 2023-04-20 | |
| Enamine | EN300-53565-1.0g |
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate |
147003-46-1 | 93% | 1.0g |
$159.0 | 2023-04-20 | |
| Enamine | EN300-53565-2.5g |
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate |
147003-46-1 | 93% | 2.5g |
$314.0 | 2023-04-20 | |
| Enamine | EN300-53565-5.0g |
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate |
147003-46-1 | 93% | 5.0g |
$465.0 | 2023-04-20 |
methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate
Introduction to Methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate (CAS No. 147003-46-1)
Methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate, a compound with the chemical formula C10H11N3S, is a derivative of thiazole that has garnered significant attention in the field of pharmaceutical research and development. The compound is characterized by its methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate structure, which combines the versatility of the thiazole ring with the functionality of an acetic acid ester. This unique arrangement makes it a promising candidate for various biological and chemical applications.
The CAS No. 147003-46-1 of this compound provides a unique identifier that ensures consistency and accuracy in its referencing across scientific literature and databases. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino group and the phenyl ring in methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate enhances its potential as a pharmacophore, making it an attractive scaffold for drug design.
Recent advancements in medicinal chemistry have highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that modifications to the thiazole core can significantly alter its pharmacological profile. For instance, the introduction of a phenyl group at the 4-position can enhance binding affinity to target enzymes and receptors. Similarly, the presence of an amino group at the 2-position can influence metabolic stability and bioavailability.
In particular, methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate has been investigated for its potential role in modulating inflammatory pathways. Thiazole derivatives are known to interact with various enzymes and receptors involved in inflammation, such as COX and LOX enzymes. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory mediators. This makes it a valuable candidate for further exploration in the treatment of chronic inflammatory diseases.
The synthesis of methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate involves multi-step organic reactions that require precise control over reaction conditions. The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis or by cyclization of thioamides with α-haloketones. Once the thiazole core is established, functionalization at the 2-, 4-, and 5 Positions is achieved through nucleophilic substitution or condensation reactions. The final step involves esterification to introduce the methyl acetoate moiety.
The chemical properties of methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate make it a versatile intermediate in drug discovery. Its solubility characteristics, melting point, and stability under various conditions are critical factors that influence its suitability for different applications. Researchers often optimize these properties through structural modifications to enhance bioavailability and reduce toxicity.
One of the most compelling aspects of methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-y l)acetate is its potential in combination therapy. Thiazole derivatives have shown synergistic effects when used in conjunction with other pharmacological agents. For example, studies have indicated that combining thiazole-based compounds with conventional chemotherapeutic agents can improve treatment outcomes in cancer patients. This underscores the importance of exploring novel drug combinations that leverage the unique properties of thiazole derivatives.
The pharmacokinetic profile of methyl 2-(2-amino -4 -phenyl -1 ,3 -thiazol -5 -y l)acetate is another critical consideration in its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining its efficacy and safety. Advanced computational methods are increasingly used to predict these properties before conducting expensive experimental trials. This approach not only accelerates drug development but also reduces costs associated with traditional trial-and-error methods.
In conclusion,methyl 2-(2-amino -4 -phenyl -1 ,3 -th i az ol -5 -y l)acetate (CAS No. 147003 -46 -1) represents a promising compound with significant potential in pharmaceutical research. Its unique structure and biological activities make it an attractive candidate for further exploration in drug discovery. As research continues to uncover new applications for thiazole derivatives,methyl 2-(2-amino -4 -phen y l -1 ,3 -th i az ol -5 -y l)acetate is likely to play a crucial role in developing novel therapeutic strategies for various diseases.
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